3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid
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Overview
Description
5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core, a morpholine ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid involves multiple steps, including the formation of the biphenyl core, the introduction of the morpholine and tetrahydropyran rings, and the final carboxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives, morpholine-containing compounds, and tetrahydropyran-containing compounds. Examples include:
- 4-Aminotetrahydropyran
- Tetrahydropyran
- 4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Uniqueness
The uniqueness of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H34N2O4 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C26H34N2O4/c1-3-28(23-8-12-31-13-9-23)25-17-22(16-24(19(25)2)26(29)30)21-6-4-20(5-7-21)18-27-10-14-32-15-11-27/h4-7,16-17,23H,3,8-15,18H2,1-2H3,(H,29,30) |
InChI Key |
KLYFLPQLTNAFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)O)C3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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